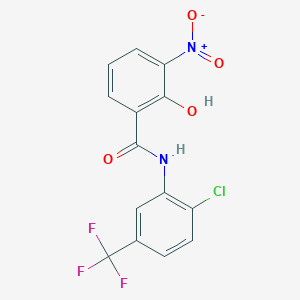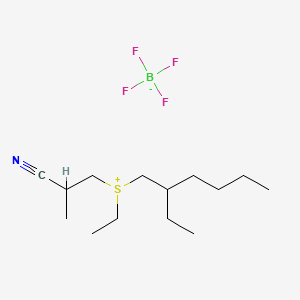
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a morpholine ring connected via a propyl chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The starting material, a thiophene derivative, undergoes hydrogenation to form the tetrahydrothiophene ring.
Sulfone Group Introduction: The tetrahydrothiophene ring is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Morpholine Ring Attachment: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable halogenated propylamine derivative.
Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfone and morpholine groups may play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-morpholin-4-ylethyl)amine hydrochloride
- N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-morpholin-4-ylbutyl)amine hydrochloride
Uniqueness
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The length of the propyl chain and the position of the morpholine ring can significantly influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H23ClN2O3S |
|---|---|
Molekulargewicht |
298.83 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H22N2O3S.ClH/c14-17(15)9-2-11(10-17)12-3-1-4-13-5-7-16-8-6-13;/h11-12H,1-10H2;1H |
InChI-Schlüssel |
WZBUOEXEFLKTIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NCCCN2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)

![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)


![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)




![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)


